![molecular formula C17H21N3OS B10804913 N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B10804913.png)
N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide typically involves the chemoselective Michael reaction of acrylic acid with the parent substrate 3-methylquinoxaline-2(1H)-thione . The parent thione is produced by a convenient novel thiation method from the corresponding 3-methylquinoxaline-2(1H)-one . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and cost-effective methods are often employed to scale up the synthesis of quinoxaline derivatives . These methods focus on minimizing waste and using environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines.
Scientific Research Applications
N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. In anticancer research, it has been shown to bind to the human thymidylate synthase allosteric site, inhibiting its activity and thereby preventing DNA synthesis in cancer cells . This leads to the suppression of tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates
Uniqueness
N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide is unique due to its specific quinoxaline scaffold and the presence of a cyclohexyl group, which may enhance its biological activity and selectivity compared to other quinoxaline derivatives .
Properties
Molecular Formula |
C17H21N3OS |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-(3-methylquinoxalin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H21N3OS/c1-12-17(20-15-10-6-5-9-14(15)18-12)22-11-16(21)19-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,19,21) |
InChI Key |
ZHLUQMMAKAKDIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B10804836.png)
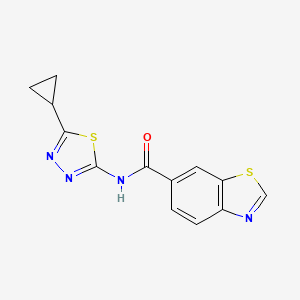
![4-[[2-[(2-ethylphenoxy)methyl]-3H-benzimidazol-5-yl]sulfonyl]morpholine](/img/structure/B10804858.png)
![[2-(Prop-2-en-1-ylamino)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B10804860.png)
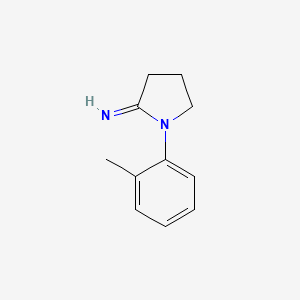
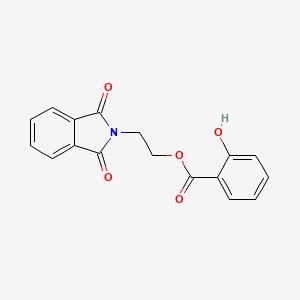
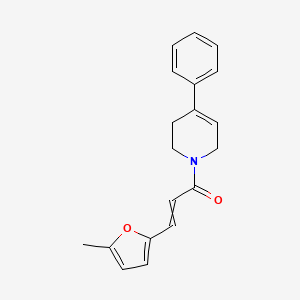

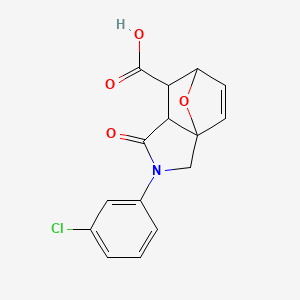
![N-[(5-Chloro-8-hydroxyquinolin-7-YL)[4-(dimethylamino)phenyl]methyl]butanamide](/img/structure/B10804941.png)
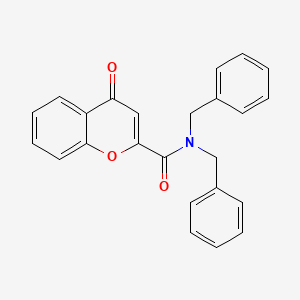
![N-[(5-chloro-8-hydroxy-7-quinolyl)-(4-isopropylphenyl)methyl]acetamide](/img/structure/B10804949.png)
![N-[(8-Hydroxyquinolin-7-YL)(4-methylphenyl)methyl]-3-methylbutanamide](/img/structure/B10804952.png)
